

Technical Guide: Isotetrandrine N-2'-oxide (CAS 70191-83-2)

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Compound of Interest

Compound Name: Isotetrandrine N2'-oxide

Cat. No.: B15588266

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine N-2'-oxide is a derivative of the natural bisbenzyloquinoline alkaloid, Isotetrandrine.[1][2][3] Bisbenzyloquinoline alkaloids are a well-documented class of natural products known for a wide range of pharmacological activities.[4][5] Isotetrandrine itself is isolated from plants such as *Stephania tetrandra* S. Moore.[3] While direct research on Isotetrandrine N-2'-oxide is limited, this guide provides a comprehensive overview of the known properties and biological activities of its parent compound, Isotetrandrine, and the broader class of bisbenzyloquinoline N-oxides. This information serves as a foundational resource for initiating research and development efforts on Isotetrandrine N-2'-oxide.

The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a molecule, including its solubility, metabolic stability, and biological activity.[6][7][8] Therefore, the data presented for Isotetrandrine should be considered a starting point for the investigation of its N-oxide derivative.

Chemical and Physical Properties

A summary of the available chemical and physical data for Isotetrandrine N-2'-oxide is presented in Table 1.

Table 1: Physicochemical Properties of Isotetrandrine N-2'-oxide

Property	Value	Source
CAS Number	70191-83-2	[1][2][3]
Molecular Formula	C ₃₈ H ₄₂ N ₂ O ₇	[3][9]
Molecular Weight	638.75 g/mol	[9]
Compound Type	Alkaloid, Phenol	[1][3]
Physical Description	Powder	[3]
Source	The roots of <i>Stephania tetrandra</i> S.Moore	[3]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Potential Pharmacological Activities (Based on Parent Compound and Class)

Due to the scarcity of specific research on Isotetrandrine N-2'-oxide, this section details the established pharmacological activities of its parent compound, Isotetrandrine, and the general properties of bisbenzylisoquinoline alkaloids. It is hypothesized that Isotetrandrine N-2'-oxide may exhibit similar, albeit potentially modulated, activities.

Anti-inflammatory and Antioxidant Effects

Bisbenzylisoquinoline alkaloids are recognized for their anti-inflammatory properties.[10] Studies on Isotetrandrine have demonstrated its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages.[10]

Furthermore, Isotetrandrine has been shown to possess significant antioxidative properties. Research indicates that it can protect against oxidative stress by upregulating the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This effect is mediated through the activation of the Nrf2 signaling pathway.

Cardiovascular Effects

The parent compound, Tetrandrine (an isomer of Isotetrandrine), is known for its calcium channel blocking activity.[\[11\]](#) Research comparing Tetrandrine and Isotetrandrine has shown that both compounds interact with alpha1-adrenoceptors and inhibit calcium influx, with Tetrandrine being more potent. This suggests that Isotetrandrine and its derivatives may have applications in cardiovascular research.

Antitumor Activity

Derivatives of the related compound Tetrandrine have been synthesized and evaluated for their anti-tumor activities, with some showing promising cytotoxicity against cancer cell lines.[\[12\]](#) This suggests that modifications of the bisbenzylisoquinoline scaffold, such as N-oxidation, could be a viable strategy for developing novel anticancer agents.

Quantitative Data (for Isotetrandrine)

The following tables summarize key quantitative data from studies on Isotetrandrine. These values provide a benchmark for designing and interpreting experiments with Isotetrandrine N-2'-oxide.

Table 2: Interaction of Isotetrandrine with Alpha1-Adrenoceptors

Parameter	Value (μM)
K _i (inhibition constant) for [³ H]prazosin binding	1.6 ± 0.4
IC ₅₀ for Noradrenaline-induced contraction (Ca ²⁺ -free)	174.9
IC ₅₀ for Spontaneous contraction (extracellular Ca ²⁺)	19.6
IC ₅₀ for Refilling of intracellular Ca ²⁺ stores	14.9

Table 3: In-vitro Metabolism of Isotetrandrine in Rat Hepatic S9 Fraction

Metabolite	Percentage of Sample
Unchanged Isotetrandrine	~63%
N-desmethyl isotetrandrine	~16%
hydroxy-isotetrandrine	~6%
oxo-isotetrandrine	~7%
oxo-hydroxy-isotetrandrine	~7%

Data from in-vitro metabolism studies of isotetrandrine in rat hepatic S9 fraction.[\[13\]](#)[\[14\]](#)

Experimental Protocols (Adapted for Isotetrandrine N-2'-oxide Research)

The following are detailed methodologies from studies on Isotetrandrine, which can be adapted for the investigation of Isotetrandrine N-2'-oxide.

Assessment of Antioxidant Activity

Objective: To determine the protective effect of Isotetrandrine N-2'-oxide against oxidative stress in a cellular model.

Cell Line: Human hepatoma G2 (HepG2) cells.

Protocol:

- Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cytotoxicity Assay (MTT Assay):
 - Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
 - Treat cells with varying concentrations of Isotetrandrine N-2'-oxide (e.g., 1-100 µM) for 24 hours.

- Add 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Measurement of Reactive Oxygen Species (ROS):
 - Pre-treat cells with Isotetrandrine N-2'-oxide for a specified time (e.g., 6 hours).
 - Induce oxidative stress by adding a pro-oxidant such as tert-butyl hydroperoxide (t-BHP).
 - Load the cells with 10 μ M 2',7'-dichlorofluorescein diacetate (DCF-DA) for 30 minutes.
 - Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- Western Blot Analysis for Nrf2 and HO-1:
 - Treat cells with Isotetrandrine N-2'-oxide for various time points.
 - Lyse the cells and determine protein concentration using a BCA protein assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Alpha1-Adrenoceptor Binding

Objective: To determine the binding affinity of Isotetrandrine N-2'-oxide to alpha1-adrenoceptors.

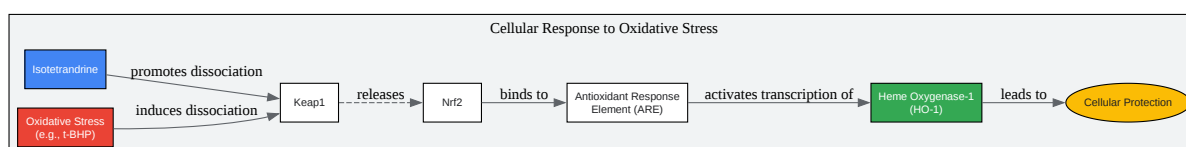
Tissue Preparation: Rat cerebral cortical membranes.

Protocol:

- **Membrane Preparation:** Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.
- **Binding Assay:**
 - Incubate the membrane preparation with the radioligand [³H]prazosin (a specific alpha1-adrenoceptor antagonist) and varying concentrations of Isotetrandrine N-2'-oxide in a final volume of 250 µL.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
 - After incubation (e.g., 30 minutes at 25°C), terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters by liquid scintillation counting.
- **Data Analysis:** Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

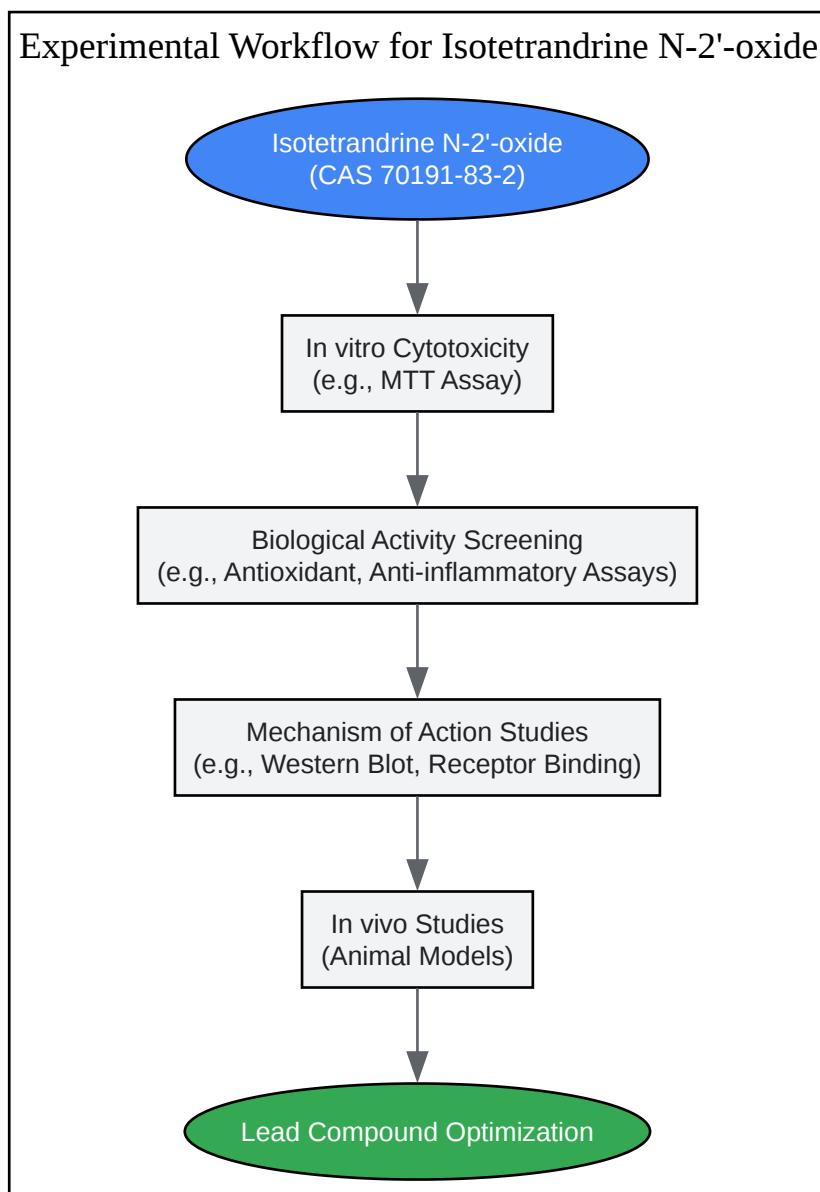
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for the parent compound, Isotetrandrine, and a general experimental workflow for its investigation. These can serve as a guide for studying Isotetrandrine N-2'-oxide.



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Caption: Nrf2/HO-1 signaling pathway activated by Isotetrandrine.



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Caption: General experimental workflow for investigating Isotetrandrine N-2'-oxide.

Conclusion and Future Directions

Isotetrandrine N-2'-oxide represents an under-investigated derivative of a pharmacologically active natural product. Based on the known activities of its parent compound, Isotetrandrine, and the general effects of N-oxidation, it is plausible that Isotetrandrine N-2'-oxide possesses valuable anti-inflammatory, antioxidant, and potentially other biological activities.

Future research should focus on:

- **Chemical Synthesis and Characterization:** Development of a robust synthetic route for Isotetrandrine N-2'-oxide and thorough characterization of its physicochemical properties.
- **In-vitro Biological Evaluation:** A comprehensive screening of its activity in various disease models, directly comparing its potency and efficacy to Isotetrandrine.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by Isotetrandrine N-2'-oxide.
- **Pharmacokinetic and Toxicological Profiling:** Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

This technical guide provides a solid foundation for initiating these research endeavors, leveraging the existing knowledge on related compounds to accelerate the exploration of Isotetrandrine N-2'-oxide's therapeutic potential.

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